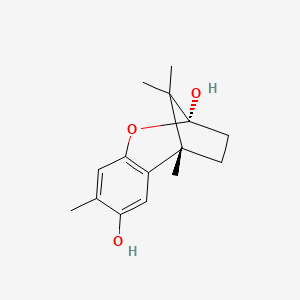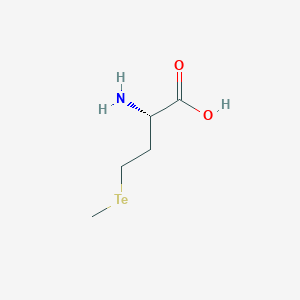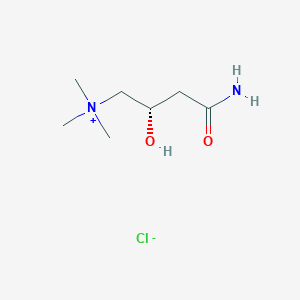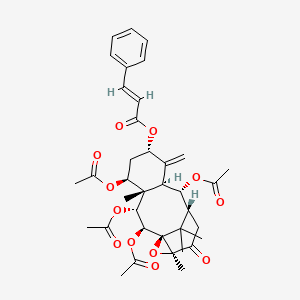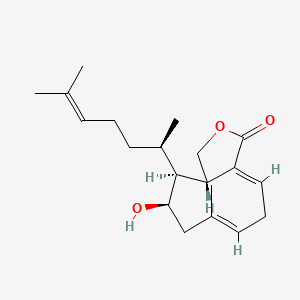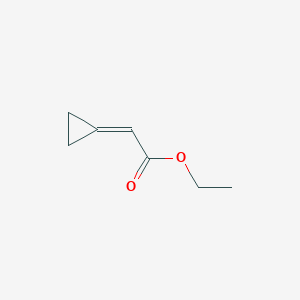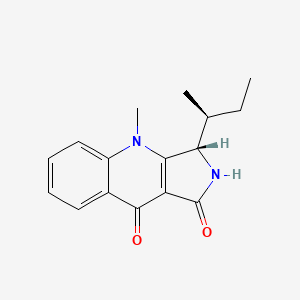
Quinolactacin A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolactacin A2 is a natural product found in Penicillium citrinum and Penicillium spathulatum with data available.
Applications De Recherche Scientifique
1. Potential Pharmacophore for Cancer and Alzheimer's Disease Treatment Quinolactacins, including Quinolactacin A2, are notable for their potential as pharmacophores in the treatment of cancer and Alzheimer's disease. The biosynthetic gene cluster for this compound elucidates its formation as a quinolone-γ-lactam structure, derived from the primary metabolite L-kynurenine. This unique biosynthetic pathway expands the understanding of natural product formation and highlights the therapeutic potential of this compound in treating significant health conditions (Zhao, Liu, Yang, Ding, & Gao, 2020).
2. Anti-Proliferative and Anti-Plasmodia Activity this compound has demonstrated anti-proliferative activity against human cancer cell lines and anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This highlights its potential as a basis for developing new treatments for cancer and malaria, with further research into its mechanism of action on the mitochondrial membrane potential of Plasmodium falciparum indicating possible apoptotic effects (2020).
3. Acetylcholinesterase (AChE) Inhibitors Quinolactacins, including this compound, act as acetylcholinesterase inhibitors. This activity is significant in the context of treating neurological disorders where AChE inhibitors are beneficial, such as Alzheimer's disease. The novelty of quinolactacins' chemical structure and their biological activity have prompted the development of synthetic strategies for these compounds (da Silva, Moreira, & Silva, 2019).
4. Potential Anti-Biofilm Agents this compound has shown strong inhibition and dispersion of Pseudomonas aeruginosa PAO1 biofilms, suggesting its potential application as a natural anti-biofilm agent. This property is particularly relevant in the context of microbial resistance, a growing concern in healthcare settings (Zhu, Lu, Chen, Chen, Zhang, Bao, Ye, & Wang, 2020).
5. Inhibition of Tumor Necrosis Factor Production this compound has been found to inhibit tumor necrosis factor (TNF) production. This property could be significant in the treatment of inflammatory diseases where TNF plays a central role (Kakinuma, Iwai, Takahashi, Hamano, Yanagisawa, Nagai, Tanaka, Suzuki, Kirikae, Kirikae, & Nakagawa, 2000).
6. Antifungal Activity this compound has exhibited antifungal activity, making it a potential candidate for the development of new antifungal agents or treatments (Wakana, Hosoe, Itabashi, Okada, Campos Takaki, Yaguchi, Fukushima, & Kawai, 2006).
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
(3S)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13-/m0/s1 |
Clé InChI |
FLHQAMWKNPOTDV-ZANVPECISA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
SMILES canonique |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Synonymes |
quinolactacin A2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)
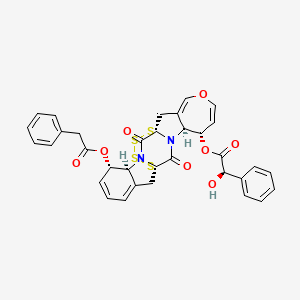
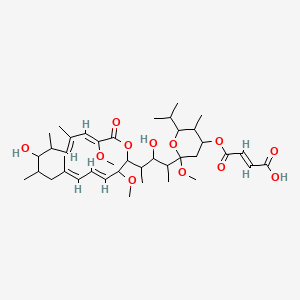

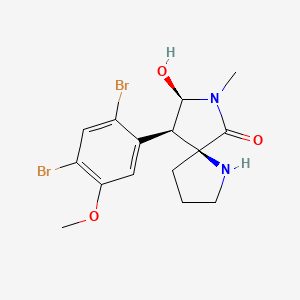
![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)
